trans-3-Fluorocyclobutanamine hydrochloride
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Overview
Description
trans-3-Fluorocyclobutanamine hydrochloride: is a chemical compound with the molecular formula C4H9ClFN and a molecular weight of 125.57 g/mol . It is a solid substance that is typically stored at room temperature. This compound is known for its unique structure, which includes a fluorine atom attached to a cyclobutane ring, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Fluorocyclobutanamine hydrochloride involves several steps. One common method includes the fluorination of cyclobutanamine. The reaction conditions often require specific catalysts and controlled environments to ensure the correct cis-configuration of the fluorine atom on the cyclobutane ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions are meticulously controlled. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: trans-3-Fluorocyclobutanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated cyclobutanones, while reduction may produce cyclobutanamines .
Scientific Research Applications
trans-3-Fluorocyclobutanamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of trans-3-Fluorocyclobutanamine hydrochloride involves its interaction with specific molecular targets. The fluorine atom in the compound can form strong bonds with various biological molecules, influencing their activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes .
Comparison with Similar Compounds
cis-3-Fluorocyclobutanamine: Similar structure but without the hydrochloride group.
trans-3-Fluorocyclobutanamine hydrochloride: Different spatial arrangement of the fluorine atom.
Cyclobutanamine hydrochloride: Lacks the fluorine atom.
Properties
IUPAC Name |
3-fluorocyclobutan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FN.ClH/c5-3-1-4(6)2-3;/h3-4H,1-2,6H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBFDQGKSKHFDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80736395 |
Source
|
Record name | 3-Fluorocyclobutan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80736395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1284245-36-8 |
Source
|
Record name | 3-Fluorocyclobutan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80736395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-fluorocyclobutanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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